

# 5-chloro-6-methoxypyridazin-3-amine synthesis pathway

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Compound of Interest						
Compound Name:	5-chloro-6-methoxypyridazin-3-					
	amine					
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An in-depth technical guide on the synthesis of 3-amino-6-methoxypyridazine, a closely related compound to the requested **5-chloro-6-methoxypyridazin-3-amine**, is provided below. A direct, experimentally validated synthesis pathway for **5-chloro-6-methoxypyridazin-3-amine** could not be located in the available literature. The key structural difference is the position of the chloro group; in the requested compound, it is at the 5-position, whereas the documented synthesis pathways lead to compounds with substitution at the 6-position, which is subsequently replaced.

# **Synthesis Pathway Overview**

The synthesis of 3-amino-6-methoxypyridazine is typically achieved in a two-step process. The first step involves the selective amination of 3,6-dichloropyridazine to yield 3-amino-6-chloropyridazine. The subsequent step is a nucleophilic substitution of the remaining chlorine atom with a methoxy group to produce the final product.

# Step 1: Synthesis of 3-amino-6-chloropyridazine

The initial step of the synthesis involves the reaction of 3,6-dichloropyridazine with ammonia. This reaction selectively replaces one of the chlorine atoms with an amino group.

### Reaction:

3,6-dichloropyridazine + NH<sub>3</sub> → 3-amino-6-chloropyridazine



Various solvents and reaction conditions have been reported for this amination reaction, with yields being generally high.

# Step 2: Synthesis of 3-amino-6-methoxypyridazine

The intermediate, 3-amino-6-chloropyridazine, is then converted to 3-amino-6-methoxypyridazine by reaction with sodium methoxide.[1][2][3] This is a nucleophilic aromatic substitution reaction where the methoxide ion displaces the chloride ion.

### Reaction:

3-amino-6-chloropyridazine + NaOCH₃ → 3-amino-6-methoxypyridazine + NaCl

This reaction is typically carried out in methanol at elevated temperatures.[1]

**Ouantitative Data Summary** 

Step	Reacta nt(s)	Reage nt(s)	Produ ct	Molar Ratio (React ant:Re agent)	Solven t	Tempe rature (°C)	Time (h)	Yield (%)
1	3,6- dichloro pyridazi ne, Ammon ia water	-	3- amino- 6- chlorop yridazin e	1:1.5 to 1:3.75	Ethanol or Dichlor ometha ne	78 - 100	5 - 9	82.6 - 96.7
2	3- amino- 6- chlorop yridazin e, Sodium methoxi de	Copper powder	3- amino- 6- methox ypyrida zine	1:1.14	Methan ol	160	24	85.7



# Experimental Protocols Step 1: Synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine

### Materials:

- 3,6-dichloropyridazine
- Ammonia water
- · Ethanol or Dichloromethane
- Round bottom flask
- Reflux condenser
- Stirrer
- · Heating mantle
- Silica gel for column chromatography
- Rotary evaporator

#### Procedure:

- In a round bottom flask, dissolve 3,6-dichloropyridazine (e.g., 14.90g, 100mmol) in a suitable solvent such as ethanol (377ml).[4]
- Add ammonia water (e.g., 26.3g, 750mmol) to the solution.[4]
- Heat the mixture at reflux (e.g., 78°C for ethanol) with stirring for a specified time (e.g., 5 hours).[4]
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature.



- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by recrystallization and/or silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.[4]

# Step 2: Synthesis of 3-amino-6-methoxypyridazine from 3-amino-6-chloropyridazine

### Materials:

- 3-amino-6-chloropyridazine
- Sodium methoxide (25% w/w in methanol)
- Copper powder
- Methanol
- Sealed tube or Carius tube
- Heating apparatus
- Filtration apparatus
- Silica gel for column chromatography
- Rotary evaporator

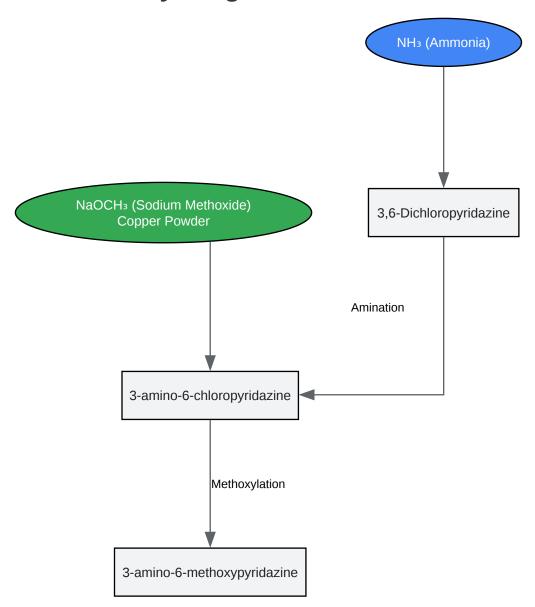
#### Procedure:

- Place 3-amino-6-chloropyridazine (e.g., 500 mg, 3.86 mmol), sodium methoxide (1.0 ml, 4.4 mmol, 25 % w/w), and copper powder (331 mg, 5.17 mmol) in a sealed tube with methanol (3 ml).[1]
- Heat the sealed tube at 160°C for 24 hours.[1]



- After cooling, dilute the reaction mixture with methanol (10 ml) and filter to remove solid residues.[1]
- Concentrate the filtrate under vacuum using a rotary evaporator.[1]
- Purify the residue by chromatography on silica gel using a suitable eluent (e.g., acetate and hexane, 1:2) to obtain 3-amino-6-methoxypyridazine.[1]

# **Synthesis Pathway Diagram**



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Caption: Two-step synthesis of 3-amino-6-methoxypyridazine.

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